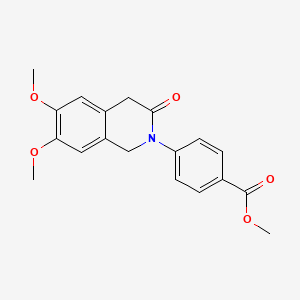![molecular formula C14H16N6OS B12456371 3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12456371.png)
3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that contains both pyrazole and imidazolidinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 1-ethylpyrazole-4-carbaldehyde with 1-methylpyrazole-4-carbaldehyde in the presence of a thiourea derivative. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated imidazolidinone derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- (1-Ethylpyrazol-3-yl)-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone
Uniqueness
Compared to similar compounds, 3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to the presence of both pyrazole and imidazolidinone rings, as well as the sulfur atom. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H16N6OS |
|---|---|
Poids moléculaire |
316.38 g/mol |
Nom IUPAC |
3-[(1-ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H16N6OS/c1-3-19-8-11(6-16-19)9-20-13(21)12(17-14(20)22)4-10-5-15-18(2)7-10/h4-8H,3,9H2,1-2H3,(H,17,22) |
Clé InChI |
QJMUPUHXYZJGPG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)CN2C(=O)C(=CC3=CN(N=C3)C)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)glycinamide](/img/structure/B12456302.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12456315.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B12456321.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12456323.png)
![(2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide](/img/structure/B12456331.png)
![6-(4-Fluorophenyl)-1-isopropyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid](/img/structure/B12456339.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)alaninamide](/img/structure/B12456346.png)
![Methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12456358.png)
![N-cyclohexyl-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12456359.png)

![1-(Morpholin-4-ylmethyl)-3'-(naphthalen-2-YL)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B12456379.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B12456387.png)
